
Platynecine 7,9-trimethoxybenzoate diester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platynecine 7,9-trimethoxybenzoate diester is a derivative of platynecine, a type of pyrrolizidine alkaloid Pyrrolizidine alkaloids are naturally occurring compounds found in various plant species and are known for their toxic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of platynecine 7,9-trimethoxybenzoate diester typically involves the esterification of platynecine with 7,9-trimethoxybenzoic acid. The process begins with the catalytic hydrogenation of retronecine to obtain platynecine . The esterification reaction is carried out using glutaric anhydride derivatives, yielding mainly the 9-monoesters of platynecine . Lactonization is then performed under high dilution conditions via S-2-pyridyl thioesters to produce the desired diester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to monitor and ensure the quality of the final product .
化学反応の分析
Types of Reactions
Platynecine 7,9-trimethoxybenzoate diester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed under controlled conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) in polar solvents.
Major Products Formed
科学的研究の応用
Platynecine 7,9-trimethoxybenzoate diester has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of pyrrolizidine alkaloids.
作用機序
The mechanism of action of platynecine 7,9-trimethoxybenzoate diester involves its metabolic activation to form reactive intermediates. These intermediates can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity . The compound primarily targets the liver, where it undergoes metabolic activation by cytochrome P450 enzymes, resulting in the formation of toxic pyrrole-protein and pyrrole-DNA adducts .
類似化合物との比較
Similar Compounds
Retronecine: A noncyclic diester with similar structural features but different reactivity and toxicity profiles.
Platyphylline: Another platynecine-type pyrrolizidine alkaloid with distinct pharmacological properties.
Monocrotaline: An eleven-membered cyclic diester with higher cytotoxicity compared to platynecine derivatives.
Uniqueness
Platynecine 7,9-trimethoxybenzoate diester is unique due to its specific esterification pattern and the presence of methoxy groups, which influence its chemical reactivity and biological activity. Its distinct structure makes it a valuable compound for studying the structure-activity relationships of pyrrolizidine alkaloids .
特性
CAS番号 |
39818-20-7 |
|---|---|
分子式 |
C28H35NO10 |
分子量 |
545.6 g/mol |
IUPAC名 |
[(1S,7R,8R)-7-(3,4,5-trimethoxybenzoyl)oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C28H35NO10/c1-32-20-11-17(12-21(33-2)25(20)36-5)27(30)38-15-16-7-9-29-10-8-19(24(16)29)39-28(31)18-13-22(34-3)26(37-6)23(14-18)35-4/h11-14,16,19,24H,7-10,15H2,1-6H3/t16-,19-,24-/m1/s1 |
InChIキー |
JBPRIJMEDPQESJ-SWWFSWNPSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC2CCN3C2C(CC3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
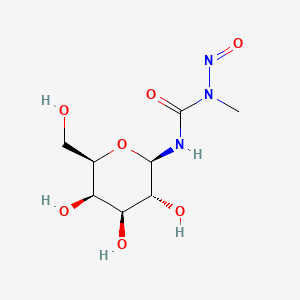
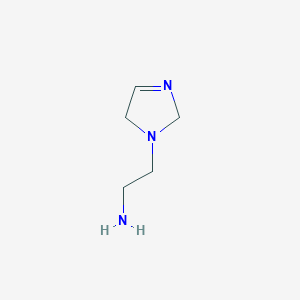



![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
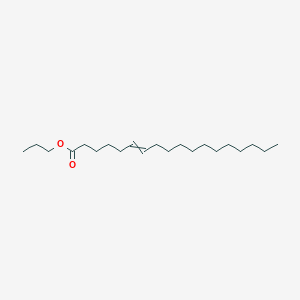
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)


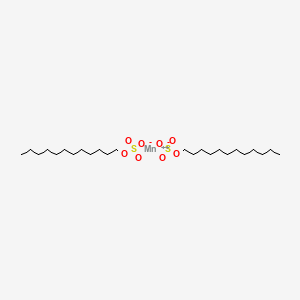
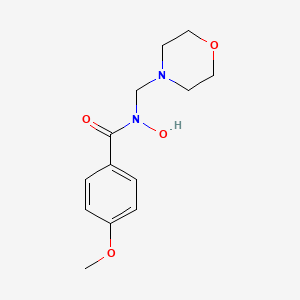
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
